molecular formula C7H7KO5S B14778039 Potassium 2-methoxy-4-sulfophenolate

Potassium 2-methoxy-4-sulfophenolate

Cat. No.: B14778039
M. Wt: 242.29 g/mol
InChI Key: QFRKWSPTCBGLSU-UHFFFAOYSA-M
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Description

Potassium 2-methoxy-4-sulfophenolate (CAS RN: 16241-25-1), also known as Potassium Guaiacolsulfonate, is a potassium salt derived from 4-hydroxy-3-methoxybenzenesulfonic acid. Its molecular formula is C₇H₇KO₅S, and it features a sulfonate group (-SO₃⁻), a methoxy (-OCH₃) substituent, and a phenolate moiety. Historically, guaiacolsulfonates have been explored for pharmaceutical applications, such as expectorants, due to their solubility and ionic properties .

Properties

Molecular Formula

C7H7KO5S

Molecular Weight

242.29 g/mol

IUPAC Name

potassium;2-methoxy-4-sulfophenolate

InChI

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

QFRKWSPTCBGLSU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-methoxy-4-sulfophenolate typically involves the sulfonation of 2-methoxyphenol (guaiacol) followed by neutralization with potassium hydroxide. The reaction conditions generally include:

    Sulfonation: 2-methoxyphenol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the para position.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methoxy-4-sulfophenolate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different phenolic derivatives.

    Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Various reduced phenolic derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Potassium 2-methoxy-4-sulfophenolate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Structurally Distinct Compounds

While Potassium 2-methoxy-4-sulfophenolate belongs to the sulfonate class, the provided evidence predominantly details organophosphorus compounds.

Functional Group and Structural Differences

This compound
  • Key Groups: Sulfonate, methoxy, phenolate.
  • Applications : Historically used in pharmaceuticals (e.g., mucolytics). Discontinued status suggests reduced commercial or therapeutic relevance .
1-(4-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate
  • Key Groups : Phosphonate, chlorophenyl, trifluoroethyl.
  • Molecular Formula : C₉H₉ClF₃O₃P.
  • Applications : Phosphonates are often used as flame retardants, plasticizers, or bioactive agents. The trifluoroethyl group may enhance metabolic stability in agrochemicals .
Phosphorus Pentachloride
  • Key Groups : Phosphorus-chloride bonds.
  • Molecular Formula : Cl₅P.
  • Applications: A chlorinating agent in organic synthesis (e.g., converting alcohols to alkyl chlorides). Classified under HS code 2812.10, indicating inorganic chemical trade .
Purine-Based Methylphosphonate
  • Key Groups : Phosphonate, purine (adenine analog), dihydroxy tetrahydrofuran.
  • Molecular Formula : C₁₁H₁₆N₅O₆P.
  • Applications: Likely a nucleotide analog for antiviral or anticancer research due to structural mimicry of adenosine .
O-2,2-Dimethylpropyl Methylphosphonothioic Acid, Dicyclohexylammonium Salt
  • Key Groups: Phosphonothioate, dicyclohexylammonium.
  • Molecular Formula : C₆H₁₄O₂PS·C₈H₁₂N.

Data Table: Comparative Properties

Compound Name Molecular Formula CAS RN HS Code Key Functional Groups Potential Applications
This compound C₇H₇KO₅S 16241-25-1 2931.00 Sulfonate, methoxy, phenolate Pharmaceuticals (discontinued)
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P 2931.00 Phosphonate, chlorophenyl Agrochemicals, flame retardants
Phosphorus pentachloride Cl₅P 10026-13-8 2812.10 Phosphorus-chloride Organic synthesis
Purine-based methylphosphonate C₁₁H₁₆N₅O₆P 2931.00 Phosphonate, purine Antiviral research
O-2,2-Dimethylpropyl methylphosphonothioic acid C₆H₁₄O₂PS·C₈H₁₂N 75-84-3* 2930.90 Phosphonothioate, ammonium salt Neurotoxic agents, catalysts

*Partial CAS RN provided; full identifier unclear .

Key Research Findings

  • Solubility and Stability: Sulfonates like this compound exhibit high water solubility, making them suitable for liquid formulations. In contrast, phosphonates and phosphonothioates often require organic solvents due to lower polarity .
  • Toxicity Profile: Phosphorus pentachloride is highly corrosive and reacts violently with water, limiting its handling to controlled environments . This compound, being an ionic salt, likely has a lower acute toxicity profile, aligning with historical pharmaceutical use .
  • Commercial Viability: The discontinued status of this compound contrasts with ongoing research into phosphonates and phosphonothioates, which remain relevant in materials science and medicinal chemistry .

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